Cas no 477250-52-5 (3-amino-3-(1H-indol-5-yl)propanoic acid)

3-Amino-3-(1H-indol-5-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural versatility allows for applications in peptidomimetics and bioactive compound development, particularly in targeting neurological and oncological pathways. The presence of both amino and carboxyl functional groups enables facile derivatization, enhancing its utility in medicinal chemistry. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research settings. Its unique indole core contributes to potential interactions with biological systems, making it a promising candidate for drug discovery and biochemical studies.
3-amino-3-(1H-indol-5-yl)propanoic acid structure
477250-52-5 structure
Product Name:3-amino-3-(1H-indol-5-yl)propanoic acid
CAS No:477250-52-5
MF:C11H12N2O2
MW:204.225182533264
CID:5979677
PubChem ID:9877691
Update Time:2025-10-28

3-amino-3-(1H-indol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-propanoic acid, b-aMino-
    • 3-amino-3-(1H-indol-5-yl)propanoic acid
    • 1h-indole-5-propanoic acid,b-amino-
    • EN300-1831111
    • SCHEMBL6070701
    • DTXSID701298023
    • beta-Amino-1H-indole-5-propanoic acid
    • 477250-52-5
    • Inchi: 1S/C11H12N2O2/c12-9(6-11(14)15)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)
    • InChI Key: SOJSEYFXCRVKPU-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(C(N)CC(O)=O)C=C2)C=C1

Computed Properties

  • Exact Mass: 204.089877630g/mol
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 79.1Ų

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Additional information on 3-amino-3-(1H-indol-5-yl)propanoic acid

Introduction to 3-amino-3-(1H-indol-5-yl)propanoic acid (CAS No. 477250-52-5)

3-amino-3-(1H-indol-5-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 477250-52-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino acid scaffold with an indole ring, has garnered attention for its potential applications in drug discovery and molecular recognition. The presence of both amino and indole functional groups imparts distinct chemical and biological properties, making it a versatile building block for the development of novel therapeutic agents.

The compound’s structure consists of a propanoic acid backbone substituted with an indole moiety at the third carbon position, flanked by an amino group. This configuration allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The indole ring, known for its pharmacophoric potential, is frequently incorporated into bioactive molecules due to its ability to interact with biological targets such as receptors and enzymes. In contrast, the amino group provides a site for further functionalization, facilitating the synthesis of more complex derivatives.

Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 3-amino-3-(1H-indol-5-yl)propanoic acid that contribute to its biological activity. Studies suggest that the indole ring can engage in hydrogen bonding and π-stacking interactions with biological macromolecules, which may enhance binding affinity and selectivity. Additionally, the flexible propanoic acid side chain offers conformational diversity, allowing the molecule to adapt to different binding pockets. These characteristics make it an attractive candidate for designing ligands targeting neurological disorders, inflammatory pathways, and other therapeutic areas.

In the realm of drug discovery, 3-amino-3-(1H-indol-5-yl)propanoic acid has been explored as a precursor for synthesizing novel inhibitors and modulators. For instance, derivatives of this compound have shown promise in preclinical studies as potential candidates for treating conditions associated with aberrant protein-protein interactions. The indole moiety’s ability to modulate enzyme activity has been particularly noteworthy, with early research indicating its efficacy in inhibiting certain kinases and phosphodiesterases. These findings align with broader trends in medicinal chemistry where structural motifs derived from natural products are being repurposed for therapeutic use.

The synthesis of 3-amino-3-(1H-indol-5-yl)propanoic acid itself presents an interesting challenge due to the need to introduce both the amino and indole functionalities in a controlled manner. Traditional synthetic routes often involve multi-step processes requiring careful optimization to achieve high yields and purity. However, recent innovations in catalytic methods have enabled more efficient pathways, reducing reaction times and minimizing byproduct formation. These advancements are crucial for scaling up production while maintaining cost-effectiveness, which is essential for industrial applications.

From a biochemical perspective, 3-amino-3-(1H-indol-5-yl)propanoic acid exhibits properties that make it suitable for use as a chiral building block in asymmetric synthesis. The presence of stereocenters in its structure allows for the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications due to their improved pharmacokinetic profiles. Researchers have leveraged this property to develop libraries of indole-based amino acids, which serve as scaffolds for high-throughput screening campaigns aimed at identifying lead compounds.

The role of 1H-indol-5-yl substituents in enhancing biological activity has been extensively studied across various therapeutic categories. Indole derivatives are well-documented for their roles in modulating neurotransmitter systems, making them relevant for neuropharmacological research. Furthermore, their anti-inflammatory and antioxidant properties have been explored in treating chronic diseases associated with oxidative stress. The integration of these motifs into molecules like 3-amino-3-(1H-indol-5-yl)propanoic acid underscores its potential as a versatile pharmacophore.

In conclusion, 3-amino-3-(1H-indol-5-yl)propanoic acid (CAS No. 477250-52-5) represents a promising compound with multifaceted applications in pharmaceutical research and development. Its unique structural features—combining an amino acid framework with an indole ring—endow it with both chemical flexibility and biological relevance. Ongoing studies continue to uncover new synthetic strategies and biological functions, reinforcing its significance as a key intermediate in drug design. As research progresses, this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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